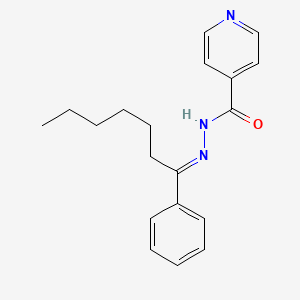![molecular formula C17H14N4O3 B3855073 N'-[1-(3-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3855073.png)
N'-[1-(3-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide
Overview
Description
N-[1-(3-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide, also known as NPEI, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound belongs to the family of indole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N'-[1-(3-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-[1-(3-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinase and cyclooxygenase-2. It has also been shown to reduce the production of certain cytokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-[1-(3-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using N'-[1-(3-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N'-[1-(3-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide. One area of interest is in the development of new drug delivery systems that can improve the solubility and bioavailability of N'-[1-(3-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide. Another area of research is in the development of new cancer treatments that combine N'-[1-(3-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide with other drugs or therapies. Additionally, there is potential for N'-[1-(3-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide to be used in the treatment of other diseases, such as viral infections and inflammatory disorders.
Conclusion:
N-[1-(3-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide is a promising compound that has shown potential in a variety of scientific applications. Its unique properties make it a valuable tool for researchers in the development of new drugs and therapies. Further research is needed to fully understand its mechanisms of action and to explore its potential in other areas of medicine and science.
Scientific Research Applications
N'-[1-(3-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide has been extensively studied for its potential applications in various fields of science. One of the main areas of research is in the development of new drugs. N'-[1-(3-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. It has also been shown to be effective against drug-resistant bacteria.
properties
IUPAC Name |
N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-11(12-5-4-6-13(9-12)21(23)24)19-20-17(22)15-10-18-16-8-3-2-7-14(15)16/h2-10,18H,1H3,(H,20,22)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBICLPBHLJQRQ-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CNC2=CC=CC=C21)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CNC2=CC=CC=C21)/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-indole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methylphenoxy)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acetamide](/img/structure/B3854994.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3855016.png)

![2,2,2-trifluoro-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B3855027.png)
![4-oxo-N-phenyl-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3855035.png)
![1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3855054.png)
![(2-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3855060.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B3855078.png)
![1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B3855086.png)
![N-(4-iodo-2-methylphenyl)-4-[2-(1-methyl-3-phenyl-2-propen-1-ylidene)hydrazino]-4-oxobutanamide](/img/structure/B3855087.png)

![methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate](/img/structure/B3855092.png)